
3-(2,3-Dihydroxypropyl)benzonitrile
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Description
3-(2,3-Dihydroxypropyl)benzonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,3-Dihydroxypropyl)benzonitrile, and how can reaction conditions be controlled to maximize yield?
- The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
- Atmosphere : An inert environment (e.g., nitrogen) minimizes oxidation of the dihydroxypropyl moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : 1H and 13C NMR confirm the presence of the benzonitrile aromatic protons (δ 7.4–8.1 ppm) and dihydroxypropyl protons (δ 3.5–4.2 ppm) .
- FT-IR : Peaks at ~2240 cm−1 (C≡N stretch) and 3300–3500 cm−1 (O-H stretch) validate functional groups .
- HPLC/GC-MS : Quantify purity and detect trace impurities using reversed-phase C18 columns or GC-MS with electron ionization .
Q. How does the dihydroxypropyl substituent influence the compound’s solubility and stability?
- The dihydroxypropyl group enhances water solubility via hydrogen bonding, making the compound suitable for aqueous-phase biological assays. However, it increases susceptibility to oxidation, necessitating storage under inert conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Structural variability : Minor modifications (e.g., halogenation, esterification) alter target interactions .
- Assay conditions : Varying pH, temperature, or cell lines impact results. Standardize protocols using reference compounds like 3-(3-Aminophenyl)benzonitrile, HCl .
- Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify trends .
Q. What mechanistic insights explain the compound’s interaction with DNA/RNA synthesis pathways?
- The dihydroxypropyl group mimics ribose moieties in nucleosides, enabling competitive inhibition of polymerases. For example:
- DNA Polymerase Inhibition : IC50 values correlate with substituent electronegativity (e.g., fluoro derivatives show 2x potency vs. methyl) .
- RNA Interference : Molecular docking studies suggest binding to the active site of RNA helicases .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Key Modifications :
- Hydroxyl Group Protection : Acetylation improves metabolic stability but reduces solubility .
- Aromatic Substitution : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance binding to kinase targets (e.g., MEK inhibitors) .
Q. Methodological Guidance
Q. What strategies mitigate side reactions during functionalization of the dihydroxypropyl group?
- Selective Protection : Use tert-butyldimethylsilyl (TBDMS) groups to shield one hydroxyl during oxidation or esterification .
- Catalytic Control : Employ Pd/C or Raney nickel for selective hydrogenation of nitriles to amines without disrupting diols .
Q. How should researchers validate the compound’s antioxidant activity in vitro?
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c11-6-9-3-1-2-8(4-9)5-10(13)7-12/h1-4,10,12-13H,5,7H2 |
InChI Key |
NLQNBUGBQQLONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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